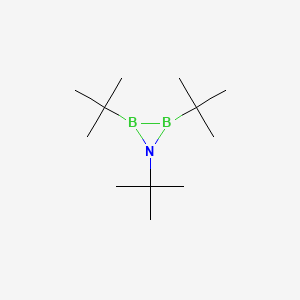
Tri-tert-butylazadiboriridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butylazadiboriridine is a unique compound characterized by a three-membered ring structure containing boron and nitrogen atoms. This compound is notable for its basic boron-boron bond, which exhibits interesting reactivity and bonding properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-tert-butylazadiboriridine can be synthesized through the reaction of tert-butylamine with boron trichloride, followed by the addition of tert-butyl lithium. The reaction proceeds under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally involves the same principles as laboratory-scale preparation. Scaling up the process would require careful control of reaction conditions and purification steps to ensure the quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-tert-butylazadiboriridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Substitution reactions often involve the replacement of tert-butyl groups with other functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include boranes, carbonyl compounds, and halogens. Reaction conditions typically involve the use of inert atmospheres and solvents such as THF or diethyl ether .
Major Products
Major products formed from reactions with this compound include boron-containing heterocycles, boron-gold complexes, and various substituted derivatives .
Applications De Recherche Scientifique
Tri-tert-butylazadiboriridine has several scientific research applications, including:
Chemistry: It is used in the study of boron-boron bond activation and the formation of boron-containing heterocycles.
Biology: The compound’s unique reactivity makes it a valuable tool for probing biological systems and studying boron-based interactions.
Medicine: Research into boron-containing compounds has potential implications for drug development and therapeutic applications.
Industry: This compound is used in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of tri-tert-butylazadiboriridine involves the activation of boron-boron bonds through interactions with various reagents. The compound can form complexes with metals, leading to the cleavage and reformation of boron-boron bonds. This process is facilitated by the electron-donating properties of the tert-butyl groups, which stabilize the intermediate species formed during the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-tert-butylborane: Similar in structure but lacks the nitrogen atom, leading to different reactivity.
Tri-tert-butylphosphine: Contains phosphorus instead of boron, resulting in distinct chemical properties.
Tri-tert-butylamine: Contains nitrogen but lacks boron, making it less reactive in boron-specific reactions.
Uniqueness
Tri-tert-butylazadiboriridine is unique due to its combination of boron and nitrogen atoms in a three-membered ring structure. This configuration imparts distinctive reactivity and bonding characteristics, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
109976-00-3 |
|---|---|
Formule moléculaire |
C12H27B2N |
Poids moléculaire |
207.0 g/mol |
Nom IUPAC |
1,2,3-tritert-butylazadiboriridine |
InChI |
InChI=1S/C12H27B2N/c1-10(2,3)13-14(11(4,5)6)15(13)12(7,8)9/h1-9H3 |
Clé InChI |
SLYGPIXUMASBSL-UHFFFAOYSA-N |
SMILES canonique |
B1(B(N1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
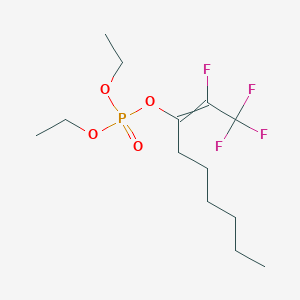
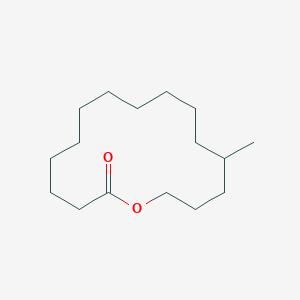
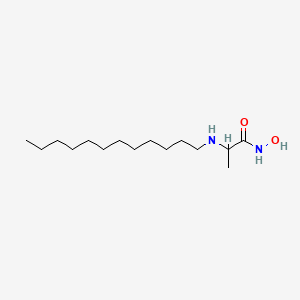

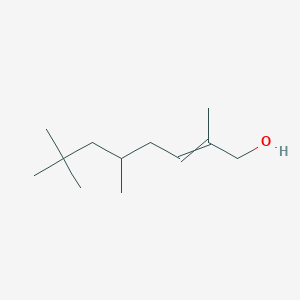
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
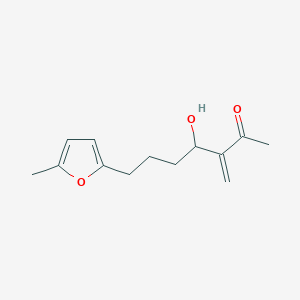
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)

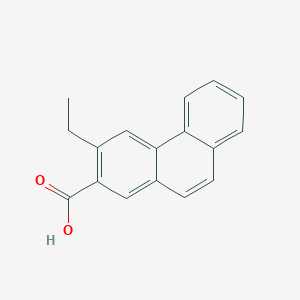
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
